N-Cyclohexyl-N-(6-hydroxyhexyl)pivalamide
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Overview
Description
N-Cyclohexyl-N-(6-hydroxyhexyl)pivalamide is a chemical compound with the molecular formula C17H33NO2 and a molecular weight of 283.46 g/mol . This compound is characterized by the presence of a cyclohexyl group, a hydroxyhexyl chain, and a pivalamide moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N-(6-hydroxyhexyl)pivalamide typically involves the reaction of cyclohexylamine with 6-bromohexanol to form N-cyclohexyl-N-(6-hydroxyhexyl)amine. This intermediate is then reacted with pivaloyl chloride under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-N-(6-hydroxyhexyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
N-Cyclohexyl-N-(6-hydroxyhexyl)pivalamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-N-(6-hydroxyhexyl)pivalamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexyl-N’-Decylurea: Shares the cyclohexyl group but differs in the presence of a decyl chain and urea moiety.
Cyclohexyl-N-Acylhydrazone Derivatives: Contains a cyclohexyl group and acylhydrazone moiety, known for their analgesic and anti-inflammatory properties.
Uniqueness
N-Cyclohexyl-N-(6-hydroxyhexyl)pivalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyhexyl chain and pivalamide moiety make it particularly versatile for various chemical reactions and applications .
Properties
IUPAC Name |
N-cyclohexyl-N-(6-hydroxyhexyl)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO2/c1-17(2,3)16(20)18(13-9-4-5-10-14-19)15-11-7-6-8-12-15/h15,19H,4-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCZOAGJOHFBLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N(CCCCCCO)C1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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